![molecular formula C12H20F3NO3 B599647 Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate CAS No. 184042-83-9](/img/structure/B599647.png)
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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Description
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20F3NO3 . It has a molecular weight of 283.29 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate consists of a piperidine ring attached to a tert-butyl carboxylate group and a trifluoro-1-hydroxyethyl group .Physical And Chemical Properties Analysis
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Intermediate in Biologically Active Compounds : Tert-butyl derivatives are used as intermediates in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Key Intermediate in Pharmaceutical Drugs : These compounds serve as key intermediates in the synthesis of drugs like Vandetanib (Wang et al., 2015).
Structure and Molecular Packing Studies : X-ray studies have been conducted on certain tert-butyl derivatives to understand their molecular structure and packing, contributing to the field of crystallography (Didierjean et al., 2004).
Synthesis of Diverse Piperidine Derivatives : These compounds are used in the synthesis of a variety of piperidine derivatives, which are important in medicinal chemistry (Moskalenko & Boev, 2014).
Intermediate for Anticancer Drugs : Certain tert-butyl derivatives are important intermediates in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Synthesis of Novel Compounds : They are used in the synthesis of novel compounds with potential biological activities, such as triple reuptake inhibitors (Yamashita et al., 2015).
Synthesis of Scaffolds for Substituted Piperidines : Tert-butyl derivatives act as scaffolds for preparing substituted piperidines, which are valuable in drug discovery (Harmsen et al., 2011).
Formation of Bicyclic Systems : These compounds are involved in the formation of stereochemically homogeneous N-unsubstituted fused bicyclic systems, important in the development of new pharmaceutical agents (Moskalenko & Boev, 2014).
Synthesis of Pyridine Derivatives : They are used in the synthesis of partially reduced pyridine derivatives, which have diverse applications in organic synthesis (Wustrow & Wise, 1991).
properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARLHGMSRKJSSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678048 |
Source
|
Record name | tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
184042-83-9 |
Source
|
Record name | tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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